molecular formula C20H25F17 B1304023 1-(Perfluoro-n-octyl)dodecane CAS No. 106873-67-0

1-(Perfluoro-n-octyl)dodecane

Cat. No.: B1304023
CAS No.: 106873-67-0
M. Wt: 588.4 g/mol
InChI Key: XYGYVZPNAGJLRE-UHFFFAOYSA-N
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Description

1-(Perfluoro-n-octyl)dodecane is a fluorinated organic compound with the molecular formula C20H25F17. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is part of the broader class of perfluorinated compounds, which are characterized by the presence of fluorine atoms replacing hydrogen atoms in the carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Perfluoro-n-octyl)dodecane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as perfluoro-n-octyl iodide and dodecane.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a specific range, often between 60-80°C.

    Catalysts: Catalysts such as palladium or nickel complexes are used to facilitate the coupling reaction between the perfluoro-n-octyl iodide and dodecane.

    Purification: The product is purified using techniques like column chromatography or recrystallization to obtain high-purity this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(Perfluoro-n-octyl)dodecane can undergo various chemical reactions, including:

    Oxidation: This compound is resistant to oxidation due to the presence of strong carbon-fluorine bonds.

    Reduction: Reduction reactions are also limited, as the fluorinated carbon chain is highly stable.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the terminal carbon atoms, where fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Strong oxidizing agents like potassium permanganate or chromium trioxide are generally ineffective.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride can be used, but with limited success.

    Nucleophiles: Common nucleophiles include hydroxide ions, amines, and thiols, which can replace fluorine atoms under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted derivatives of this compound.

Scientific Research Applications

1-(Perfluoro-n-octyl)dodecane has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of perfluorinated compounds in various chemical reactions.

    Biology: Its unique properties make it useful in studying the interactions of fluorinated compounds with biological membranes and proteins.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems, particularly for targeting specific tissues or organs.

    Industry: It is used in the production of specialized coatings, lubricants, and surfactants due to its high stability and low surface energy.

Mechanism of Action

The mechanism by which 1-(Perfluoro-n-octyl)dodecane exerts its effects is primarily related to its strong carbon-fluorine bonds. These bonds confer high thermal and chemical stability, making the compound resistant to degradation. In biological systems, it interacts with lipid membranes, potentially altering their properties and affecting membrane-associated processes.

Comparison with Similar Compounds

Similar Compounds

    Perfluoro-n-octane: Similar in structure but shorter in carbon chain length.

    Perfluoro-n-dodecane: Similar in structure but lacks the additional dodecane chain.

    Perfluorodecalin: A cyclic perfluorinated compound with different physical properties.

Uniqueness

1-(Perfluoro-n-octyl)dodecane is unique due to its combination of a long perfluorinated chain with a dodecane moiety, providing a balance of hydrophobic and lipophilic properties. This makes it particularly useful in applications requiring both stability and specific interactions with other molecules.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoroicosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F17/c1-2-3-4-5-6-7-8-9-10-11-12-13(21,22)14(23,24)15(25,26)16(27,28)17(29,30)18(31,32)19(33,34)20(35,36)37/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGYVZPNAGJLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381979
Record name 1-(Perfluoro-n-octyl)dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106873-67-0
Record name 1-(Perfluoro-n-octyl)dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Perfluoro-n-octyl)dodecane
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